molecular formula C28H30N2O2 B128782 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 133099-05-5

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

Numéro de catalogue: B128782
Numéro CAS: 133099-05-5
Poids moléculaire: 426.5 g/mol
Clé InChI: HXGBXQDTNZMWGS-VWLOTQADSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C28H30N2O2 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

camara and acts as an acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects.

Pharmacokinetics

For instance, its solubility in alcohol suggests that it might be well-absorbed in the gastrointestinal tract.

Activité Biologique

The compound 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide is a synthetic derivative belonging to the class of benzofuran compounds. This article reviews its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N2OC_{23}H_{28}N_2O, with a molecular weight of approximately 364.48 g/mol. The compound features a complex structure that includes a pyrrolidine ring and a benzofuran moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC23H28N2O
Molecular Weight364.48 g/mol
Melting PointNot available
SolubilityDMSO: ≥ 250 mg/mL

Research indicates that this compound exhibits multiple biological activities primarily through modulation of neurotransmitter systems. Its structural components suggest potential interactions with various receptors, including:

  • Dopamine Receptors : The benzofuran structure may enhance binding affinity to dopamine receptors, which is crucial in managing neurological disorders.
  • Serotonin Receptors : The presence of the pyrrolidine ring indicates potential activity at serotonin receptors, impacting mood and anxiety levels.

In Vitro Studies

In vitro studies have demonstrated that This compound exhibits significant effects on cellular models:

  • Neuroprotective Effects : In neuronal cell lines, the compound has shown to reduce oxidative stress markers, suggesting a neuroprotective role.
  • Antioxidant Activity : The compound's ability to scavenge free radicals was confirmed through DPPH and ABTS assays.

In Vivo Studies

Animal studies have further elucidated its pharmacodynamics:

  • Behavioral Tests : In rodent models, the compound demonstrated anxiolytic and antidepressant-like effects in the elevated plus maze and forced swim tests.
  • Cardiovascular Effects : Preliminary studies indicate that it may lower heart rate and blood pressure without significant side effects.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the benzofuran and pyrrolidine rings can significantly alter the biological activity:

ModificationEffect on Activity
Substitution on benzofuranIncreased receptor binding affinity
Alteration of pyrrolidineEnhanced neuroprotective properties

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving patients with anxiety disorders showed improvement in symptoms when treated with derivatives of this compound, indicating its potential in clinical settings.
  • Case Study 2 : Research on its application in neurodegenerative diseases revealed promising results in slowing down disease progression in animal models.

Applications De Recherche Scientifique

Pharmacological Applications

Darifenacin has been extensively studied for its therapeutic potential in treating overactive bladder (OAB) syndrome. Its mechanism of action involves selective antagonism of the M3 muscarinic receptors, which are primarily responsible for bladder contraction.

Treatment of Overactive Bladder

Darifenacin is utilized in clinical settings to manage OAB symptoms, such as urinary urgency and frequency. Clinical trials have demonstrated its efficacy in reducing episodes of incontinence and improving patients' quality of life.

Comparison with Other Muscarinic Antagonists

Compound Target Receptors Efficacy Side Effects
DarifenacinM3HighDry mouth, constipation
OxybutyninM1, M2, M3ModerateDry mouth, blurred vision
SolifenacinM3HighDry mouth

Case Study 1: Efficacy in Elderly Patients

A study published in the Journal of Urology examined the effects of Darifenacin on elderly patients with OAB. Results indicated significant improvements in bladder control and a favorable safety profile compared to other antimuscarinics .

Case Study 2: Long-term Use and Tolerability

Research conducted over a two-year period assessed the long-term use of Darifenacin. The findings suggested that patients maintained symptom relief without significant adverse effects, highlighting its suitability for chronic management of OAB .

Mechanistic Insights

Darifenacin's selectivity for the M3 receptor minimizes side effects associated with non-selective muscarinic antagonists. This selectivity is attributed to its unique chemical structure, which allows for better binding affinity to the M3 receptor compared to others .

Future Directions in Research

Ongoing studies are exploring the potential of Darifenacin beyond OAB treatment. Research is investigating its role in:

  • Neurological Disorders : Potential applications in managing symptoms related to Parkinson's disease due to its anticholinergic properties.
  • Gastrointestinal Disorders : Investigating efficacy in conditions like irritable bowel syndrome (IBS) where muscarinic modulation may provide therapeutic benefits.

Propriétés

IUPAC Name

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Reactant of Route 3
Reactant of Route 3
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Reactant of Route 4
Reactant of Route 4
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Reactant of Route 5
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Reactant of Route 6
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.